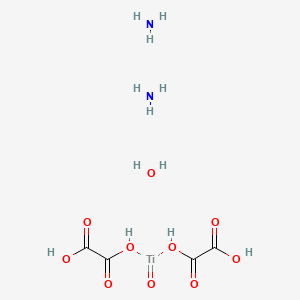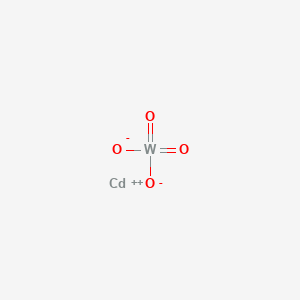
Diazanium;tetrachloroplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tetrachloroplatinate(II), with the chemical formula (NH4)2PtCl4, is a coordination compound of platinum. It is commonly used in various chemical processes and research applications due to its unique properties. The compound appears as an orange to brown powder or crystals and is known for its stability and reactivity in different chemical environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium tetrachloroplatinate(II) is typically synthesized by reacting ammonium chloride with platinum(II) chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2NH4Cl→(NH4)2PtCl4
Industrial Production Methods: In industrial settings, the production of ammonium tetrachloroplatinate(II) involves the use of high-purity platinum and ammonium chloride. The reaction is conducted in large reactors with precise temperature and pH control to maximize yield and purity. The product is then filtered, washed, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium tetrachloroplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to elemental platinum or lower oxidation state platinum compounds.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, phosphines, or halides under controlled conditions.
Major Products Formed:
Oxidation: Platinum(IV) compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Various platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ammonium tetrachloroplatinate(II) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Wirkmechanismus
The mechanism by which ammonium tetrachloroplatinate(II) exerts its effects involves the coordination of platinum with various ligands. In biological systems, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer therapy. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Ammonium tetrachloroplatinate(II) can be compared with other platinum compounds such as:
Potassium tetrachloroplatinate(II) (K2PtCl4): Similar in structure but uses potassium instead of ammonium.
Ammonium hexachloroplatinate(IV) ((NH4)2PtCl6): Contains platinum in a higher oxidation state.
Platinum(II) chloride (PtCl2): A simpler compound with only platinum and chloride ions.
Uniqueness: Ammonium tetrachloroplatinate(II) is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in research and industry. Its ability to form various complexes with different ligands adds to its versatility .
Eigenschaften
Molekularformel |
Cl4H8N2Pt+2 |
|---|---|
Molekulargewicht |
373.0 g/mol |
IUPAC-Name |
diazanium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-2 |
InChI-Schlüssel |
RBHOYUZKIANPPG-UHFFFAOYSA-L |
Kanonische SMILES |
[NH4+].[NH4+].Cl[Pt](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
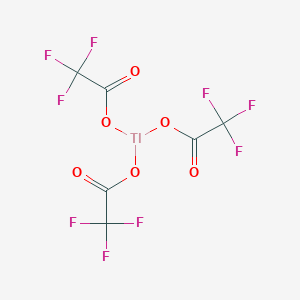
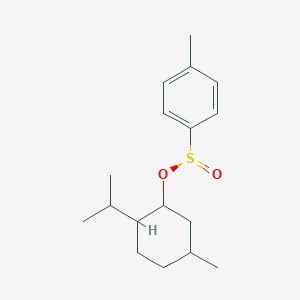
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

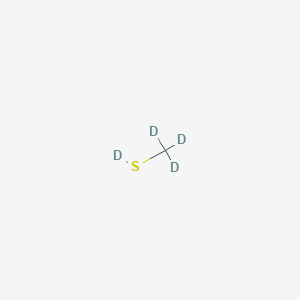

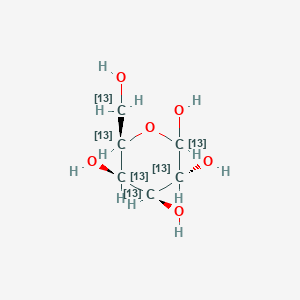

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)


